![molecular formula C10H9ClF3N3 B1417884 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride CAS No. 1171001-63-0](/img/structure/B1417884.png)
4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
Overview
Description
“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is a chemical compound with the molecular formula C10H9ClF3N3 and a molecular weight of 263.65 . It is used for research purposes .
Molecular Structure Analysis
The SMILES string of “4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is FC(F)(F)C1=C(N=CC=C2NN)C2=CC=C1.Cl
. This string represents the structure of the molecule in a linear format.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives display a broad range of pharmacological activities, such as anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation . These properties make them valuable as drug intermediates .
Antibacterial Agents
New hydrazide-hydrazone derivatives of quinoline have been synthesized for their potential antibacterial properties, which are crucial in combating various bacterial infections .
Photovoltaic Applications
Quinoline derivatives are used to improve light harvesting in third-generation photovoltaic applications by extending the absorption spectrum to longer wavelengths. They are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) .
Industrial Chemistry
In industrial chemistry, quinolines are important due to their applications in synthetic organic chemistry and the production of greener and more sustainable chemical processes .
Safety and Hazards
“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is classified as Acute Tox. 3 Oral . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
[8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7;/h1-5H,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMYLQINXDADBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656584 | |
Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171001-63-0 | |
Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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